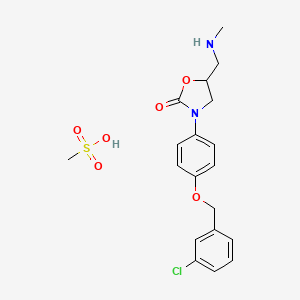
6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one typically involves the halogenation of a pyrimidinone precursor. A common method might include the following steps:
Starting Material: Begin with a pyrimidinone derivative.
Halogenation: Introduce chlorine and iodine atoms using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.
Ethylation: Introduce the ethyl group using ethylating agents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Could be used in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-ethylpyrimidin-4(1H)-one: Lacks the iodine atom.
5-Iodo-2-ethylpyrimidin-4(1H)-one: Lacks the chlorine atom.
6-Chloro-5-iodopyrimidin-4(1H)-one: Lacks the ethyl group.
Uniqueness
6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The ethyl group further modifies its chemical properties, making it distinct from other pyrimidinone derivatives.
Propriétés
Numéro CAS |
917896-49-2 |
|---|---|
Formule moléculaire |
C6H6ClIN2O |
Poids moléculaire |
284.48 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6ClIN2O/c1-2-3-9-5(7)4(8)6(11)10-3/h2H2,1H3,(H,9,10,11) |
Clé InChI |
OMMPKMPZZHJZEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=O)N1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


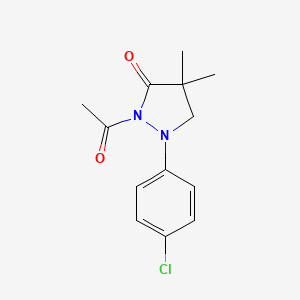
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)
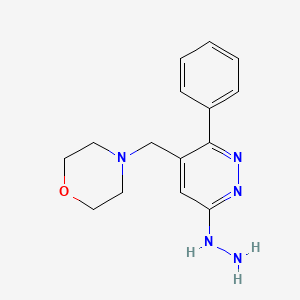

![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)



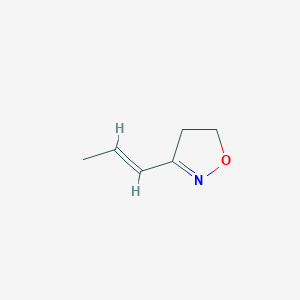
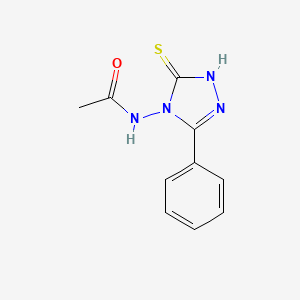
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
